molecular formula C19H26ClN3O4 B2751177 (2,3-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396883-50-3

(2,3-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2751177
CAS No.: 1396883-50-3
M. Wt: 395.88
InChI Key: VXSJZKWGPQPNJT-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a phenyl ring substituted with two methoxy groups, a piperazine ring linked to a 3,5-dimethylisoxazole moiety, and a methanone group, making it a multifaceted molecule with diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common approach is to react a suitable precursor with a reagent like hydroxylamine to form the isoxazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Piperazine derivatives with reduced nitrogen atoms.

  • Substitution: : Phenyl derivatives with different substituents such as halogens, alkyl groups, or other functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the isoxazole ring and the methoxy-substituted phenyl group. Similar compounds might include other isoxazole derivatives or phenyl compounds with different substituents. These compounds may have similar or distinct biological activities and applications, depending on their structural differences.

List of Similar Compounds

  • Isoxazole derivatives: : Compounds containing the isoxazole ring with various substituents.

  • Phenyl derivatives: : Compounds with phenyl rings substituted with different functional groups.

  • Piperazine derivatives: : Compounds containing the piperazine ring with various modifications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-8-10-22(11-9-21)19(23)15-6-5-7-17(24-3)18(15)25-4;/h5-7H,8-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSJZKWGPQPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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